(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
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Overview
Description
Tunicamycin V is a member of the tunicamycin family, which are nucleoside antibiotics known for their ability to inhibit glycosylation processes in cells. These compounds are produced by various Streptomyces species, including Streptomyces clavuligerus and Streptomyces lysosuperficus . Tunicamycin V, like its counterparts, has a unique structure comprising an undecodialdose core, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of tunicamycin V involves a series of complex chemical reactions. One notable method includes a 15-step synthesis starting from D-galactal . This synthesis features the Büchner-Curtius-Schlotterbeck reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process also involves highly selective azidonitration of D-galactal-4,5-acetonide to form 2-azido-2-deoxy-β-D-galactopyranoside derivatives .
Industrial Production Methods: Industrial production of tunicamycin V typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Tunicamycin V undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of tunicamycin V, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tunicamycin V has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical tool to study glycosylation processes and protein folding.
Biology: Employed in studies involving cell cycle regulation and apoptosis.
Industry: Utilized in the development of novel antibiotics and therapeutic agents.
Mechanism of Action
Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this enzyme, tunicamycin V prevents the formation of N-linked glycosylation, leading to cell cycle arrest in the G1 phase and induction of the unfolded protein response .
Comparison with Similar Compounds
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
- Quinovosamycins
Comparison: Tunicamycin V is unique due to its specific inhibition of glycosylation processes, which makes it a valuable tool in biochemical research. While other similar compounds share the pseudotrisaccharide core, tunicamycin V’s specific structure and mechanism of action provide distinct advantages in studying glycosylation and protein folding .
Properties
Molecular Formula |
C39H64N4O16 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide |
InChI |
InChI=1S/C39H64N4O16/c1-20(2)13-11-9-7-5-4-6-8-10-12-14-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)16-15-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h12,14,17-18,20,22-24,27-38,44,46,49-54H,4-11,13,15-16,19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b14-12+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1 |
InChI Key |
XOBIGAODKKHVPK-MUBRSBQVSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CCC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Origin of Product |
United States |
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